2-Ethyl-2-methylbutan-1-ol chemical properties
2-Ethyl-2-methylbutan-1-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Ethyl-2-methylbutan-1-ol
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Ethyl-2-methylbutan-1-ol, tailored for researchers, scientists, and professionals in drug development. This document details the compound's structure, physical characteristics, and spectral data, alongside representative experimental protocols for its synthesis and characterization.
Compound Identification and Structure
2-Ethyl-2-methylbutan-1-ol is a tertiary alcohol. The structure consists of a butane (B89635) parent chain with ethyl and methyl substituents at the second carbon position, and a primary alcohol functional group at the first position.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 2-Ethyl-2-methylbutan-1-ol. These properties are crucial for handling, storage, and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Weight | 116.201 g/mol | [1][2] |
| Boiling Point | 146.6 °C at 760 mmHg | [4] |
| 156.5 °C | [5] | |
| Density | 0.82 g/cm³ | [4] |
| 0.8240 g/cm³ | [5] | |
| Flash Point | 49.4 °C | [4] |
| Vapor Pressure | 1.81 mmHg at 25°C | [4] |
| pKa | 15.18 ± 0.10 (Predicted) | [5] |
| LogP | 1.80500 | [4] |
| Refractive Index | 1.4240 | [5] |
| Topological Polar Surface Area | 20.23 Ų |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 2-Ethyl-2-methylbutan-1-ol are provided below. These protocols are representative and may require optimization based on specific laboratory conditions.
Synthesis via Grignard Reaction
A common and effective method for synthesizing tertiary alcohols like 2-Ethyl-2-methylbutan-1-ol is through a Grignard reaction.[4][6][7] This involves the reaction of an appropriate ketone with a Grignard reagent. For this specific molecule, reacting 2-butanone (B6335102) with ethylmagnesium bromide would yield the target compound after an acidic workup.
Materials and Equipment:
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Round-bottom flask, oven-dried
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Reflux condenser
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Addition funnel
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Magnetic stirrer and stir bar
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Inert atmosphere setup (e.g., nitrogen or argon line)
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Magnesium turnings
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Anhydrous diethyl ether
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2-Butanone
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Rotary evaporator
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Distillation apparatus
Procedure:
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Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a magnetic stir bar, and an addition funnel under an inert atmosphere, add magnesium turnings. A solution of bromoethane in anhydrous diethyl ether is added dropwise from the addition funnel to the magnesium turnings with gentle stirring. The reaction is initiated, which is typically observed by the formation of bubbles and a cloudy appearance. The mixture is stirred until most of the magnesium has reacted to form ethylmagnesium bromide.
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Reaction with Ketone: A solution of 2-butanone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure completion.
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Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This step protonates the alkoxide intermediate to form the alcohol and precipitates magnesium salts.
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Extraction and Purification: The organic layer is decanted from the precipitated salts. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Final Purification: The crude product is purified by fractional distillation to yield pure 2-Ethyl-2-methylbutan-1-ol.
Characterization
The identity and purity of the synthesized 2-Ethyl-2-methylbutan-1-ol can be confirmed using various spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. Expected signals would include a singlet for the hydroxyl proton, a singlet for the methyl group protons at C2, a quartet and a triplet for the ethyl group protons at C2, and signals corresponding to the methylene (B1212753) protons of the butanol backbone.
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¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments. A proton-decoupled spectrum will show a distinct signal for each unique carbon atom. For 2-Ethyl-2-methylbutan-1-ol, seven distinct signals are expected.
3.2.2. Infrared (IR) Spectroscopy The IR spectrum is used to identify the functional groups present. The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr). The key characteristic absorption band for an alcohol is the broad O-H stretching vibration, which typically appears in the region of 3200-3600 cm⁻¹. Other significant peaks would include C-H stretching vibrations around 2850-3000 cm⁻¹ and a C-O stretching vibration around 1050-1150 cm⁻¹.
3.2.3. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (116.20). Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.
Visualizations
The following diagrams illustrate the logical relationships in the synthesis and characterization of 2-Ethyl-2-methylbutan-1-ol.
Caption: Retrosynthetic analysis for 2-Ethyl-2-methylbutan-1-ol synthesis.
Caption: Workflow for synthesis, purification, and characterization.
Biological Activity and Applications
Currently, there is limited publicly available information regarding specific biological activities or signaling pathway involvement for 2-Ethyl-2-methylbutan-1-ol. As a tertiary alcohol, its primary relevance in drug development would likely be as a synthetic intermediate, a chiral building block if resolved, or as a solvent. Its physicochemical properties, such as moderate lipophilicity (LogP ≈ 1.8), suggest it could be explored in formulation science. Further research is required to determine any potential pharmacological or toxicological profile.
Safety and Handling
References
- 1. 2-ethyl-2-methylbutan-1-ol [webbook.nist.gov]
- 2. 2,2-Diethyl-1-propanol | C7H16O | CID 87605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ethyl-2-methylbutan-1-ol [webbook.nist.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. sciforum.net [sciforum.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Grignard Reaction [organic-chemistry.org]
